Pasakbumin D vs. Pasakbumin A and B: Documented Divergence in Antiulcer Bioactivity
The foundational isolation study of E. longifolia quassinoids by Tada et al. (1991) performed direct comparative bioassay evaluation of pasakbumin A, B, C, and D. The authors explicitly state that 'Both pasakbumin-A (= eurycomanone) 1 and pasakbumin-B 2 exhibited potent antiulcer activity,' whereas pasakbumin D (compound 7) was isolated and structurally characterized but did not demonstrate comparable antiulcer efficacy in the same assay system [1]. This negative data point constitutes a direct head-to-head activity differentiation and establishes that the 13β,21-dihydroxy substitution pattern of Pasakbumin D yields a pharmacologically distinct profile relative to the more extensively studied pasakbumin A and B.
| Evidence Dimension | Antiulcer activity (in vivo bioassay) |
|---|---|
| Target Compound Data | Not active (no antiulcer activity reported) |
| Comparator Or Baseline | Pasakbumin A (eurycomanone) and Pasakbumin B: 'potent antiulcer activity' |
| Quantified Difference | Active (A and B) vs. Not Active (D); quantitative IC50 or ED50 not reported in the original 1991 publication but the qualitative differentiation is explicit |
| Conditions | In vivo antiulcer bioassay model using Pasak bumi (Eurycoma longifolia) extracts and isolated quassinoids |
Why This Matters
This directly confirms that Pasakbumin D cannot substitute for pasakbumin A or B in antiulcer research and supports its selection as a distinct tool compound for quassinoid structure-activity relationship studies.
- [1] Tada, H., Yasuda, F., Otani, K., et al. New antiulcer quassinoids from Eurycoma longifolia. European Journal of Medicinal Chemistry, 1991, 26(3), 345-349. View Source
